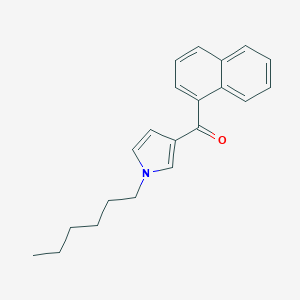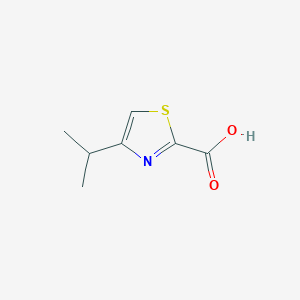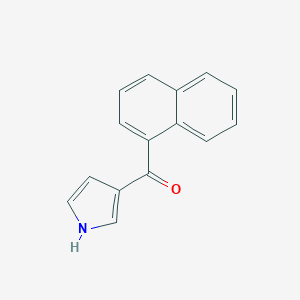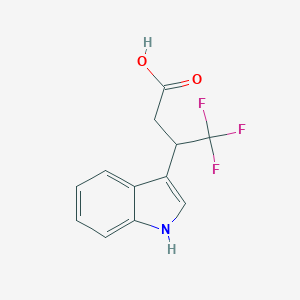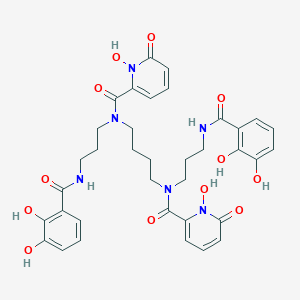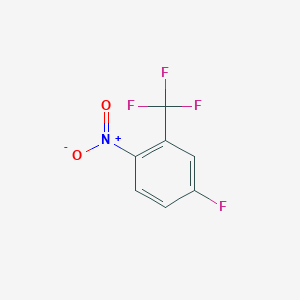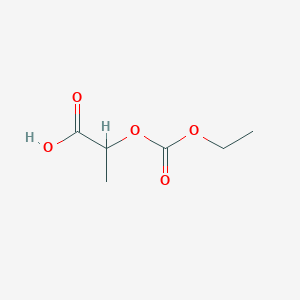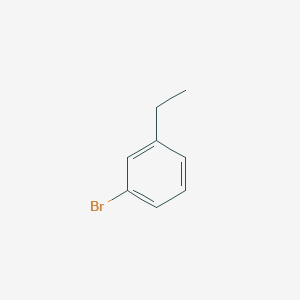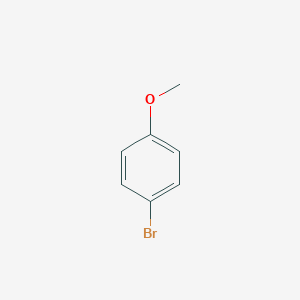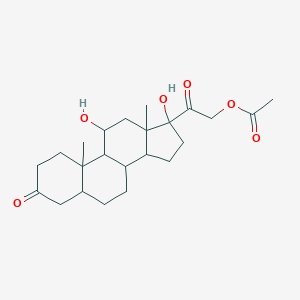
11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate, commonly abbreviated as 3,20-P, is a steroid hormone found in the human body. It is a naturally occurring metabolite of progesterone, and is produced by the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) on progesterone. 3,20-P plays a major role in the regulation of several physiological processes, including the regulation of reproductive functions, the regulation of the immune system, and the regulation of the metabolism.
Wissenschaftliche Forschungsanwendungen
Neurosteroid Applications in Epilepsy
Neurosteroids like allopregnanolone and allotetrahydrodeoxycorticosterone, which have structures related to 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate, show promising potential in seizure disorders. These neurosteroids are positive modulators of GABA-A receptors and potentiate synaptic GABA-A receptor function. They have broad-spectrum anticonvulsant properties and have shown seizure protection in various animal models without causing tolerance during chronic administration. There's compelling evidence that neurosteroids may also possess antiepileptogenic properties, making them potential candidates for epilepsy treatment (Reddy, 2011).
Therapeutic Potential in Stress-Related Diseases
Allopregnanolone and its precursors, like pregnenolone and progesterone, share similar actions and have therapeutic potential for various stress-related diseases, including PTSD, depression, AUDs, and seizure disorders. They modulate GABA-A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling, highlighting their crucial role in both the prevention and treatment of stress-related diseases. However, more clinical studies are needed to fully understand their effects and potential applications (Boero, Porcu, & Morrow, 2019).
Role in Prostate Cancer Treatment
Abiraterone acetate, a derivative of this compound, is a selective inhibitor of cytochrome P450 (CYP) 17, crucial for androgen biosynthesis. Androgen receptor signaling is pivotal in the progression from primary to metastatic prostate cancer. Abiraterone acetate has shown significant benefits in prolonging overall survival and radiographic progression-free survival in metastatic castration-resistant prostate cancer (CRPC) and is considered a valuable treatment option (Hoy, 2013).
Impact on Environmental Toxicity and Aquatic Vertebrates
Some metabolites of acetates like 17β-trenbolone have been found in surface waters and can affect androgen receptor signaling pathways in various vertebrate species. These compounds, even at low concentrations, can cause changes in endocrine function, impacting gonadal stage and leading to masculinization of females. They can greatly skew sex ratios and impact fertility and fecundity, highlighting the need for further research to fully assess ecosystem-level risks (Ankley et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds often interact with receptors or enzymes in the body to exert their effects .
Mode of Action
Typically, such compounds bind to their target receptors or enzymes, leading to a cascade of biochemical reactions .
Biochemical Pathways
It’s common for similar compounds to influence multiple pathways, resulting in a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Eigenschaften
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPGWRDUCWIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960501 |
Source


|
| Record name | 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4004-68-6 |
Source


|
| Record name | Hydrallostane 21-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


